(4-Chlorophenyl)(morpholino)methanone

Medicinal Chemistry Physicochemical Property Analysis ADME

Researchers needing consistent morpholine amide intermediates often face supply gaps and limited characterization data. This product resolves those issues with a well-defined scaffold and verified bioactivity. · PHGDH inhibitor (IC50 10.4 µM); useful as negative control for MAGL assays (IC50 <1 mM) · XLogP3 1.6 ensures predictable membrane permeability & protein binding for SAR campaigns · ≥97% purity, room temp storage - reliable supply with full analytical documentation

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 19202-04-1
Cat. No. B091582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(morpholino)methanone
CAS19202-04-1
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
InChIKeyBGRFQNTYHMHVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(morpholino)methanone: Core Properties and Procurement


(4-Chlorophenyl)(morpholino)methanone, also known as N-(4-Chlorobenzoyl)morpholine (CAS 19202-04-1), is a morpholine amide derivative with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol [1]. It is characterized by a 4-chlorophenyl ring linked to a morpholine moiety via a carbonyl group, yielding an XLogP3 of 1.6 [2]. This compound is commercially available as a small-molecule scaffold and chemical intermediate, with standard specifications including a purity of 97% and storage at room temperature .

Synthetic handle 4‑Chloro substituent enables cross‑coupling elaboration
Lipophilicity Reported XLogP3 supports ADME property profiling
Purity specification High‑purity intermediate reduces impurity‑related variables

(4-Chlorophenyl)(morpholino)methanone: Class-Level Substitution Risks


The (4-Chlorophenyl)(morpholino)methanone scaffold cannot be interchanged with its unsubstituted phenyl or other 4-halophenyl analogs without altering key physicochemical and biological parameters. The 4-chloro substituent directly influences the molecule's lipophilicity (XLogP3 = 1.6 [1] vs. 1.159 for the unsubstituted analog ), which can significantly affect membrane permeability, protein binding, and metabolic stability in biological assays. Furthermore, the presence of the chlorine atom provides a distinct synthetic handle for further chemical elaboration via cross-coupling reactions, a feature absent in non-halogenated or differently halogenated analogs . Substitution with a 4-fluorophenyl or 4-bromophenyl variant would result in different molecular weights (209.22 g/mol and 270.12 g/mol, respectively) and electronic properties, leading to divergent behavior in both chemical reactions and biological systems .

Replacing 4‑chloro with unsubstituted phenyl lowers lipophilicity, altering membrane permeability and distribution. Target: 4‑Cl · Substitute: –H

4‑Fluoro or 4‑bromo analogs differ in molecular weight and electronic character, shifting reactivity and biological readouts. Target: 4‑Cl · Substitute: 4‑F / 4‑Br

Halogen position or identity changes may affect metabolic stability and protein binding; direct interchange without validation is not recommended. Target: 4‑Cl · Substitute: other halo isomers

(4-Chlorophenyl)(morpholino)methanone: Quantitative Evidence Guide


Enhanced Lipophilicity vs. Unsubstituted Analog

The 4-chloro substitution confers a measurable increase in lipophilicity relative to the unsubstituted phenyl analog. (4-Chlorophenyl)(morpholino)methanone exhibits an XLogP3 of 1.6 [1], whereas morpholino(phenyl)methanone has a reported LogP of 1.159 . This quantifiable difference in partition coefficient can influence membrane permeability and distribution in biological systems.

Lipophilicity
Cross‑study comparable
XLogP3 1.6 (4‑Cl) vs 1.159 (unsubstituted)
ΔLogP +0.441
Supports ADME lipophilicity optimization
Computed values; experimental confirmation advised
Medicinal Chemistry Physicochemical Property Analysis ADME

Higher Purity for Reproducible Research

Procurement from reputable vendors shows a higher standard of purity for the 4-chloro analog. Aladdin Scientific specifies a purity of ≥97% for N-(4-Chlorobenzoyl)morpholine . In contrast, the 4-fluorophenyl analog is offered by some suppliers at a standard purity of 95% . This 2% difference can be significant in sensitive assays or for use as a reference standard.

Purity specification
Supplier specification
≥97% (4‑Cl) vs 95% (4‑F analog)
ΔPurity ≥ 2%
Higher baseline purity for reproducible synthesis
Vendor data; independent verification recommended
Chemical Procurement Reproducibility Analytical Chemistry

Weak MAGL Inhibition

In a biochemical assay, (4-Chlorophenyl)(morpholino)methanone demonstrated very weak inhibition of human recombinant monoacylglycerol lipase (MAGL), with an IC50 of less than 1,000,000 nM [1]. This level of activity is several orders of magnitude lower than known potent MAGL inhibitors, indicating that this scaffold is not a strong candidate for this target. However, this data provides a clear benchmark for structure-activity relationship (SAR) studies.

MAGL inhibition
Direct head‑to‑head
IC50 <1,000,000 nM (4‑Cl) vs ~8 nM (JZL184)
Over 125,000‑fold less potent
Not a MAGL candidate; suitable as negative control
Single‑concentration screen; confirmatory assays advised
Enzyme Inhibition Endocannabinoid System Target Profiling

Moderate PHGDH Inhibition

The compound exhibits moderate inhibitory activity against human phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine synthesis pathway, with an IC50 of 10,400 nM [1]. This represents a baseline activity that could be optimized through medicinal chemistry. In comparison, known PHGDH inhibitors such as NCT-503 have IC50 values in the low micromolar range (e.g., 2.5 µM) [2].

PHGDH inhibition
Cross‑study comparable
IC50 10,400 nM (4‑Cl) vs 2,500 nM (NCT‑503)
Approximately 4‑fold less potent
Moderate inhibition; starting point for SAR optimization
Assay conditions differ; direct comparison limited
Cancer Metabolism Serine Biosynthesis Enzyme Inhibition

(4-Chlorophenyl)(morpholino)methanone: Application Scenarios


Precision Scaffold for Medicinal Chemistry Optimization

Given its moderate PHGDH inhibition (IC50 = 10.4 µM) and defined physicochemical properties, this compound serves as a validated starting point for medicinal chemistry campaigns. The 4-chloro substituent offers a synthetic handle for further elaboration via Suzuki or Buchwald-Hartwig couplings to explore structure-activity relationships around the phenyl ring .

Negative Control for MAGL Inhibitor Screening

With its extremely weak MAGL inhibition (IC50 < 1 mM), this compound is an ideal negative control or reference for high-throughput screening assays targeting the endocannabinoid system. Its well-defined structure and commercial availability ensure reproducibility across experiments [1].

Building Block for Amide and Urea Synthesis

The morpholine amide linkage is a common motif in bioactive molecules. This compound's reactivity as an acid chloride equivalent or its potential for conversion to other derivatives makes it a valuable intermediate for synthesizing more complex structures, such as AKR1C3 inhibitors [2].

Reference Standard for Analytical Methods

The compound's high commercial purity (≥97%) and well-characterized physicochemical properties (e.g., XLogP3 = 1.6) make it suitable as a reference standard for developing and validating HPLC or LC-MS methods, particularly for related morpholine amide analogs .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
4‑Chloro synthetic handle & defined lipophilicity
Cross‑coupling derivatization & logP optimization
MAGL inhibitor screening
Very weak MAGL inhibition profile
Negative control benchmarking across assays
Building block for amide/urea synthesis
Morpholine amide reactivity
Conversion to AKR1C3‑type inhibitors
Analytical reference standard
High purity & well‑characterized logP
HPLC/LC‑MS method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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